

Spectroscopic data for diisooctyl glutarate (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: *Diisooctyl glutarate*

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Spectroscopic Analysis of Diisooctyl Glutarate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **diisooctyl glutarate**, a dialkyl ester of glutaric acid. Due to the limited availability of direct spectroscopic data for **diisooctyl glutarate**, this document utilizes representative data from closely related long-chain dialkyl glutarates and phthalates to provide a predictive analysis for researchers, scientists, and professionals in drug development. The "isooctyl" group can represent several isomers; for the context of this guide, it is primarily considered as 6-methylheptyl. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **diisooctyl glutarate**, based on data from analogous compounds such as dioctyl glutarate.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Diisooctyl Glutarate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.05	Triplet	4H	-O-CH ₂ -R
~2.35	Triplet	4H	-OOC-CH ₂ -CH ₂ -
~1.90	Quintet	2H	-OOC-CH ₂ -CH ₂ -CH ₂ -
~1.60	Multiplet	4H	-O-CH ₂ -CH ₂ -R
~1.2-1.4	Multiplet	~20H	-(CH ₂) ₅ -CH ₃
~0.88	Triplet	6H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Diisooctyl Glutarate**

Chemical Shift (δ) ppm	Assignment
~173.0	C=O
~65.0	-O-CH ₂ -R
~34.0	-OOC-CH ₂ -CH ₂ -
~31.8	-CH ₂ -
~29.2	-CH ₂ -
~28.6	-CH ₂ -
~25.9	-CH ₂ -
~22.6	-CH ₂ -
~20.5	-OOC-CH ₂ -CH ₂ -CH ₂ -
~14.1	-CH ₃

Table 3: Predicted FTIR Spectroscopic Data for **Diisooctyl Glutarate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2855	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1465	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data for **Diisooctyl Glutarate**

m/z	Relative Intensity	Assignment
357	Low	[M+H] ⁺
227	Medium	[M - C ₈ H ₁₇ O] ⁺
115	High	[C ₅ H ₇ O ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **diisooctyl glutarate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of 300-600 MHz is typically used.
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse experiment is used.

- Acquisition Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1-5 seconds
 - Acquisition time: 2-4 seconds
 - Spectral width: 10-15 ppm
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
 - Acquisition Parameters:
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Acquisition time: 1-2 seconds
 - Spectral width: 0-200 ppm
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **diisooctyl glutarate** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).^{[1][2]} A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film.^[1]
- Instrumentation: A standard FTIR spectrometer is used.
- Acquisition:
 - A background spectrum of the clean salt plates is first recorded.

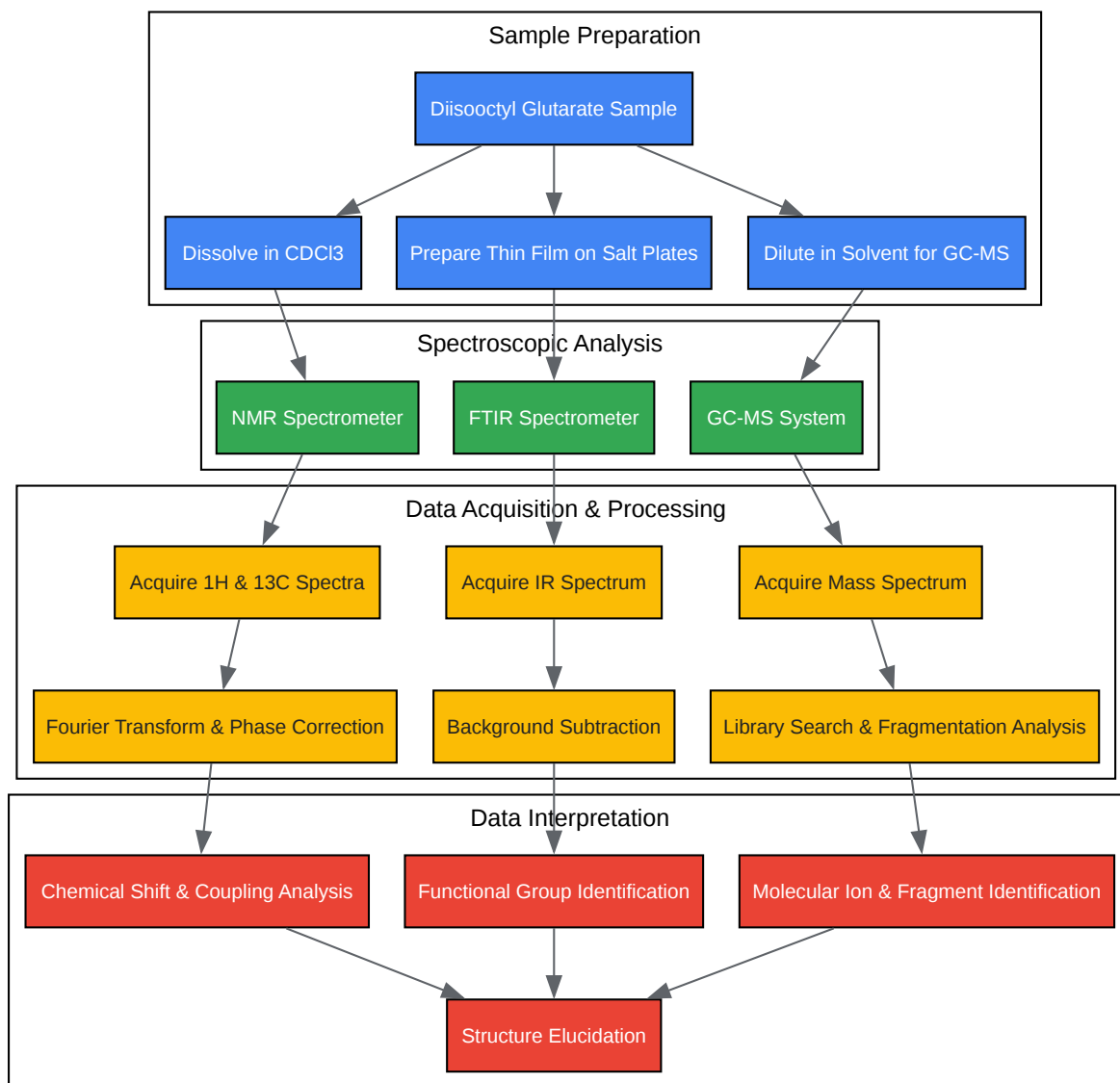
- The sample is then placed in the spectrometer's sample compartment.
- The spectrum is typically acquired over the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like **diisooctyl glutarate**.
 - GC Conditions:
 - Injector: Split/splitless injector, with an injection volume of 1 μL .
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.
 - Ionization: Electron Ionization (EI) at 70 eV is commonly used.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

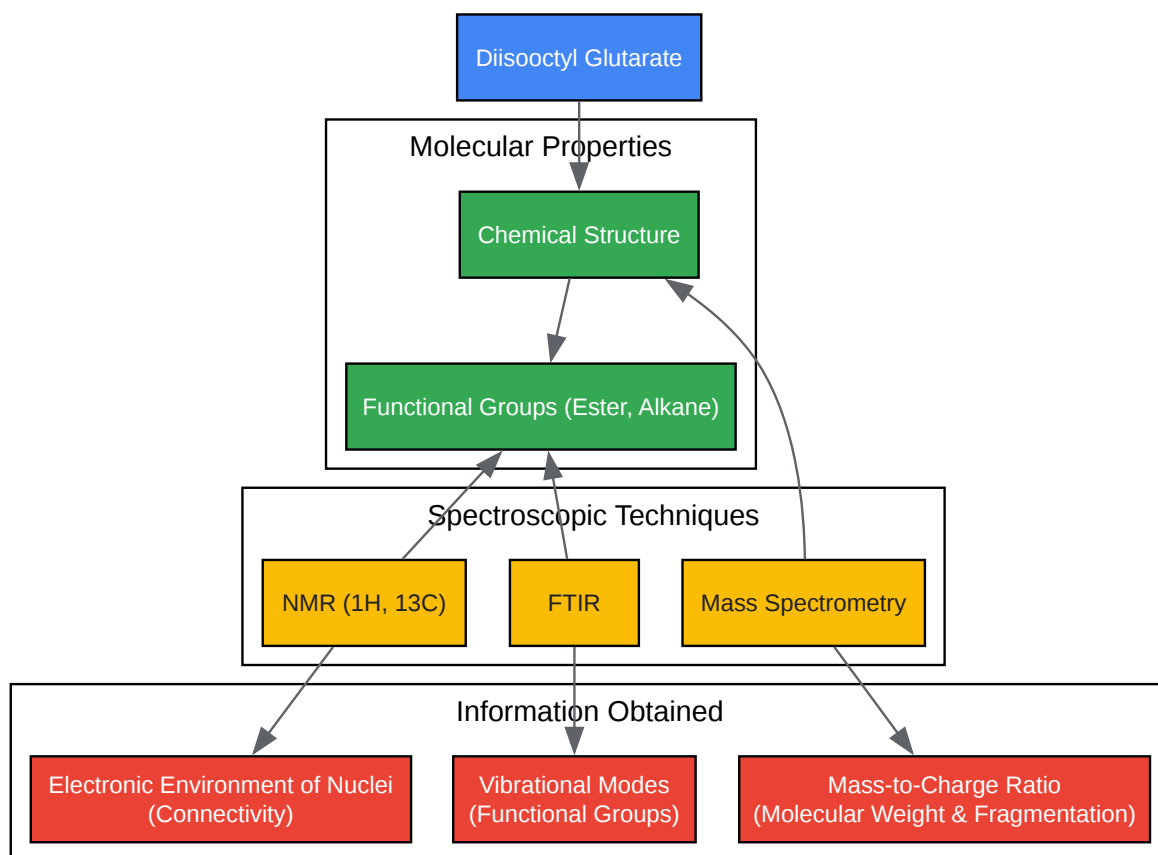
Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationships between molecular properties and spectroscopic techniques.

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